N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines benzimidazole, phenylethyl, and cyclopentapyrazole moieties
Properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21N5O/c28-22(20-15-9-6-12-16(15)26-27-20)25-19(13-14-7-2-1-3-8-14)21-23-17-10-4-5-11-18(17)24-21/h1-5,7-8,10-11,19H,6,9,12-13H2,(H,23,24)(H,25,28)(H,26,27) |
InChI Key |
VHZKEWHIYMVDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and cyclopentapyrazole analogs. Examples include:
- Benzimidazole-based drugs like albendazole and mebendazole.
- Cyclopentapyrazole derivatives with varying substituents.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
